N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide
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Overview
Description
The compound “N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide” is a complex organic molecule. It contains a tetrazole group, which is a five-membered ring containing four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of medicinal activity and potential role in biosciences .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrazole group is a five-membered ring with four nitrogen atoms and one carbon atom . The morpholine group is a six-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrazoles are known to participate in a variety of reactions due to their high nitrogen content .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Tetrazoles are generally stable under normal conditions but can decompose under high heat .Scientific Research Applications
Antiallergic Properties
Research has shown tetrazole derivatives to possess significant antiallergic properties. For instance, studies have identified compounds with potent antiallergic activity, evaluated through models such as the rat passive cutaneous anaphylaxis (PCA) assay. These investigations aim to discover clinically useful antiallergic agents, suggesting a pathway for exploring the applications of "N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide" in antiallergic research (Honma et al., 1983).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of similar compounds have been explored, with some derivatives showing promising results against various microbial strains and cancer cell lines. Such research underscores the potential of exploring "this compound" for similar biological activities, contributing to the development of new therapeutic agents (Talupur et al., 2021).
Synthesis and Characterization
Scientific inquiries into compounds with tetrazole groups often involve their synthesis, characterization, and the evaluation of their biological activities. Studies detail the synthesis routes and chemical properties of these compounds, providing a foundation for further research into their potential applications. This approach could be applied to "this compound", exploring its synthesis and potential uses in various fields of chemistry and biology (Palkar et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide is a fungal enzyme known as CYP51 . CYP51, also known as 14α demethylase, plays a vital role in the formation of ergosterol, a compound that is crucial for maintaining the integrity of cell membranes .
Mode of Action
This compound acts as an azole metalloenzyme inhibitor that targets fungal CYP51 . By binding and inhibiting CYP51, this compound is active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) . It has demonstrated activity against various Candida species .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the enzyme CYP51, this compound prevents the formation of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fungal cell membrane integrity . By inhibiting the formation of ergosterol, a key component of these membranes, the compound causes cell death and is thus effective against various Candida species .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factorsIts high selectivity for cyp51 over human cytochrome p450s suggests that it may be relatively stable and effective in a variety of environments .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-benzyl-5-oxo-N-[4-(tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-18-12-28-11-17(24(18)10-14-4-2-1-3-5-14)19(27)21-15-6-8-16(9-7-15)25-13-20-22-23-25/h1-9,13,17H,10-12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYOZBUPIKQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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